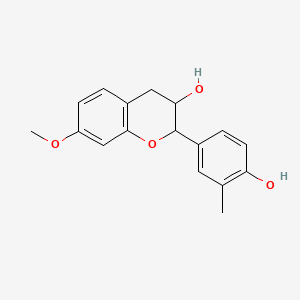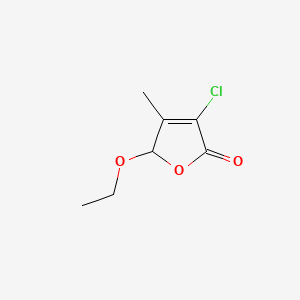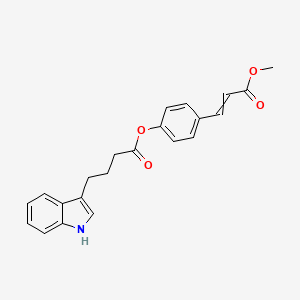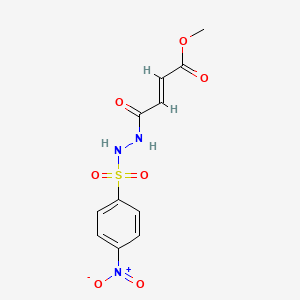
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound is part of the acridine family, which is characterized by a tricyclic structure containing nitrogen. The specific configuration of this compound, including the (5S-trans) designation, indicates its stereochemistry, which can influence its chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- typically involves multi-step organic reactions. The process begins with the formation of the acridine core, followed by the introduction of the hydroxyl and methoxy groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenz[a,j]acridine: Shares a similar core structure but lacks the hydroxyl and methoxy groups.
5,6-Dihydrodibenz[a,j]acridine: Similar structure but different functional groups and stereochemistry.
Uniqueness
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical properties and biological activities. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
117019-86-0 |
|---|---|
Molekularformel |
C22H17NO2 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(10S,11S)-10-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-11-ol |
InChI |
InChI=1S/C22H17NO2/c1-25-22-16-9-5-4-8-15(16)18-12-17-14-7-3-2-6-13(14)10-11-19(17)23-20(18)21(22)24/h2-12,21-22,24H,1H3/t21-,22-/m0/s1 |
InChI-Schlüssel |
QNUNQPAXPNGPMT-VXKWHMMOSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H](C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O |
Kanonische SMILES |
COC1C(C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)



![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)




![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)

![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)

![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)
